molecular formula C10H7BrN2O3 B12838582 5-Bromo-8-methoxy-7-nitroquinoline

5-Bromo-8-methoxy-7-nitroquinoline

Katalognummer: B12838582
Molekulargewicht: 283.08 g/mol
InChI-Schlüssel: KXOVKTAPWYWDIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-8-methoxy-7-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrN2O3. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry . This compound is characterized by the presence of bromine, methoxy, and nitro functional groups, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 5-Bromo-8-methoxy-7-nitroquinoline can be achieved through various synthetic routes. One common method involves the bromination of 8-methoxyquinoline followed by nitration. The reaction conditions typically include the use of bromine and nitric acid as reagents, with the reaction being carried out under controlled temperature and solvent conditions . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

5-Bromo-8-methoxy-7-nitroquinoline undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group results in the formation of 5-bromo-8-methoxy-7-aminoquinoline.

Wirkmechanismus

The mechanism of action of 5-Bromo-8-methoxy-7-nitroquinoline involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine and methoxy groups contribute to the compound’s ability to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-8-methoxy-7-nitroquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical reactivity and biological activity that are distinct from its analogs.

Eigenschaften

Molekularformel

C10H7BrN2O3

Molekulargewicht

283.08 g/mol

IUPAC-Name

5-bromo-8-methoxy-7-nitroquinoline

InChI

InChI=1S/C10H7BrN2O3/c1-16-10-8(13(14)15)5-7(11)6-3-2-4-12-9(6)10/h2-5H,1H3

InChI-Schlüssel

KXOVKTAPWYWDIR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=C(C=C1[N+](=O)[O-])Br)C=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.